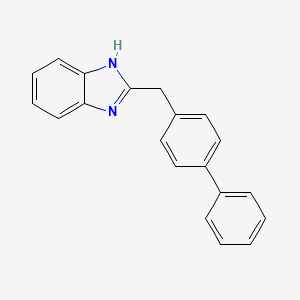

2-(Biphenyl-4-ylmethyl)-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[(4-phenylphenyl)methyl]-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2/c1-2-6-16(7-3-1)17-12-10-15(11-13-17)14-20-21-18-8-4-5-9-19(18)22-20/h1-13H,14H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOYCNRIPAARRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Biphenyl 4 Ylmethyl 1h Benzimidazole and Its Derivatives

Classical and Conventional Approaches for Benzimidazole (B57391) Ring Formation

Traditional methods for synthesizing the benzimidazole framework have long been the cornerstone of organic synthesis in this area. These approaches typically involve the condensation of ortho-diaminobenzenes with various carbonyl-containing compounds.

Condensation Reactions Involving o-Phenylenediamine (B120857) Precursors and Carboxylic Acid Derivatives

A foundational and widely employed method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. semanticscholar.org This reaction is typically carried out under vigorous dehydrating conditions, often necessitating the use of strong acids and elevated temperatures. scispace.comsphinxsai.com For the specific synthesis of 2-(biphenyl-4-ylmethyl)-1H-benzimidazole, this would involve the reaction of o-phenylenediamine with 2-(biphenyl-4-yl)acetic acid.

The general mechanism involves the initial formation of an amide intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the benzimidazole ring. Various protocols have been developed over the years to improve yields and reaction conditions. semanticscholar.org

Strong acids are crucial in promoting the condensation and subsequent cyclodehydration steps in benzimidazole synthesis. thieme-connect.com Polyphosphoric acid (PPA) is a frequently used condensing agent that serves as both a catalyst and a solvent. thieme-connect.comnih.govacs.org It facilitates the reaction between o-phenylenediamine and carboxylic acids, often leading to good yields of the desired 2-substituted benzimidazoles. sphinxsai.comnih.gov The reaction is typically conducted by heating the reactants in PPA. nih.gov

Mineral acids, such as hydrochloric acid (HCl), are also commonly employed as catalysts in these condensation reactions. scispace.comorientjchem.org These acids protonate the carbonyl group of the carboxylic acid, rendering it more susceptible to nucleophilic attack by the amino group of o-phenylenediamine. While effective, these methods often require high temperatures and long reaction times. scispace.com

Condensation Reactions with Aromatic Aldehydes and Related Carbonylic Compounds

An alternative and widely utilized route to 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with aromatic aldehydes. semanticscholar.org This method is particularly versatile and can be adapted to produce a wide array of derivatives. nih.govbohrium.com The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclodehydrogenation to form the benzimidazole ring. orientjchem.org A variety of oxidizing agents, such as sodium metabisulfite (B1197395) or even atmospheric air, can be used to facilitate this final step. scispace.comnih.gov

This approach is advantageous as it often proceeds under milder conditions compared to the carboxylic acid condensation method. bohrium.com The synthesis of 2-aryl-substituted benzimidazoles is a common application of this reaction. nanoient.orgnanoient.org

Catalytic Strategies in the Synthesis of the Benzimidazole Framework

To overcome the often harsh conditions of classical methods, various catalytic strategies have been developed. These modern approaches offer milder reaction conditions, improved yields, and greater substrate scope.

Lewis Acid Catalysis (e.g., BF3·OEt2, ZnCl2)

Lewis acids have emerged as effective catalysts for the synthesis of benzimidazoles. scispace.com They function by activating the carbonyl group of the aldehyde or carboxylic acid derivative, thereby facilitating the nucleophilic attack by o-phenylenediamine. reddit.com

Boron trifluoride etherate (BF3·OEt2) is a notable Lewis acid catalyst used for the solvent-free synthesis of benzimidazole derivatives from o-phenylenediamine and aldehydes. researchgate.net This method is applicable to a wide range of aldehydes, including aromatic, unsaturated, and aliphatic ones, and provides very good yields. researchgate.net

Zinc chloride (ZnCl2) is another commonly used Lewis acid catalyst. nanoient.orgnanoient.org Anhydrous ZnCl2 has been shown to efficiently catalyze the synthesis of 2-aryl substituted benzimidazoles from the condensation of o-phenylenediamine with aryl aldehydes. nanoient.orgnanoient.org This method is characterized by its simplicity, convenient procedure, easy purification, and shorter reaction times. nanoient.orgnanoient.orgijprs.com Zinc-based coordination compounds have also been synthesized using zinc chloride dihydrates with benzimidazole derivatives. nih.gov

Below is a table summarizing the use of various Lewis acid catalysts in benzimidazole synthesis:

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| BF3·OEt2 | o-phenylenediamine, aldehydes | Solvent-free | Very good | researchgate.net |

| ZnCl2 | o-phenylenediamine, aryl aldehydes | Anhydrous | Good | nanoient.orgnanoient.org |

| Er(OTf)3 | o-phenylenediamine, aldehydes | Solvent-free | High (up to 99%) | mdpi.com |

| Sc(OTf)3 | o-phenylenediamine, aldehydes | Mild conditions | Not specified | researchgate.net |

| Zinc triflate | o-phenylenediamine, aldehydes | Reflux in ethanol (B145695) | Good | sphinxsai.comchemmethod.com |

Green Chemistry Principles in Benzimidazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. The principles of green chemistry are increasingly being applied to the synthesis of benzimidazoles. chemmethod.com

Microwave-assisted synthesis has gained popularity as it can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. tandfonline.comsciforum.net This technique has been successfully applied to the synthesis of 2-substituted benzimidazoles, sometimes under solvent-free conditions or using eco-friendly solvents like water. scispace.comtandfonline.comsciforum.netbenthamdirect.comtandfonline.com Microwave irradiation can be used in conjunction with catalysts like PPA or zeolites to enhance efficiency. scispace.comtandfonline.com

Ultrasound-assisted synthesis is another green technique that utilizes ultrasonic waves to promote chemical reactions. nih.gov This method often leads to shorter reaction times and improved yields. nih.gov Ultrasound has been employed for the synthesis of benzimidazole derivatives, sometimes in catalyst-free systems or using recyclable catalysts in aqueous media. nih.govresearchgate.netresearchgate.net

The following table highlights some green chemistry approaches for benzimidazole synthesis:

| Green Approach | Key Features | Examples | Reference |

|---|---|---|---|

| Microwave Irradiation | Rapid heating, shorter reaction times, higher yields | Catalyst-free synthesis in 5-10 mins with 94-98% yield | benthamdirect.com |

| Ultrasound Irradiation | Enhanced reaction rates, milder conditions | Catalyst-free synthesis in water | nih.govresearchgate.net |

| Green Catalysts | Use of non-toxic, recyclable, or natural catalysts | Water extract of papaya bark ash, zeolites | scispace.comresearchgate.net |

| Solvent-Free Conditions | Reduced waste and environmental impact | Synthesis using Lewis acids or microwave irradiation | ijprs.commdpi.comsciforum.net |

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, significantly reducing reaction times from hours to minutes. sciforum.netjocpr.com This technology utilizes microwave radiation to directly and efficiently heat polar molecules in the reaction mixture, leading to faster reaction rates and often higher yields compared to conventional heating methods. jocpr.comamazonaws.com For the synthesis of 2-substituted benzimidazoles, MAOS has been successfully applied to the condensation of o-phenylenediamines with aldehydes or carboxylic acids. sciforum.netresearchgate.net This approach is noted for its simplicity, high efficiency, and contribution to green chemistry by reducing solvent waste and energy consumption. sciforum.netjocpr.com Studies have demonstrated the synthesis of various 2-aryl-1H-benzimidazoles under microwave irradiation, often without the need for a catalyst. researchgate.netresearchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Benzimidazole Derivatives This table is illustrative, based on general findings in the literature.

| Method | Typical Reaction Time | Typical Yield | Conditions |

|---|---|---|---|

| Microwave-Assisted Synthesis | 3-10 minutes | 85-95% | Solvent-free or minimal solvent (e.g., DMF, water), open or sealed vessel. jocpr.comamazonaws.com |

| Conventional Heating (Reflux) | 2-15 hours | <50-80% | Requires solvent (e.g., ethanol, acetic acid), reflux temperature. sciforum.net |

Solvent-Free and Solid-State Reaction Conditions

In an effort to develop more environmentally benign synthetic protocols, solvent-free and solid-state reactions have gained significant attention. These methods minimize or eliminate the use of volatile and often toxic organic solvents, reducing waste and simplifying product purification. The synthesis of benzimidazole derivatives has been effectively achieved under solvent-free conditions by grinding the reactants, sometimes with a catalytic amount of an acid like p-toluenesulfonic acid. nih.gov This solid-state approach is characterized by short reaction times, high efficiency, and simple work-up procedures. nih.gov Heating the solid mixture of reactants, such as an o-phenylenediamine and an aldehyde, is another viable solvent-free strategy that can produce excellent yields of the desired benzimidazole product. nih.gov

Heterogeneous Catalysis (e.g., Nanoporous Materials, Hydrotalcite)

Heterogeneous catalysts offer significant advantages in chemical synthesis, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. doi.org Various solid catalysts have been employed for the synthesis of benzimidazoles, promoting the condensation reaction under milder conditions. mdpi.com Examples of effective heterogeneous catalysts include:

Nanoporous Materials: Materials like nano-Fe2O3 and zinc sulfide (B99878) nanoparticles (nano-ZnS) have been used to catalyze the reaction between o-phenylenediamines and aldehydes, offering high yields in relatively short reaction times, often in green solvents like ethanol or water. nih.govajgreenchem.com

Modified Zeolites and Clays: These materials provide an acidic surface that can effectively catalyze the cyclocondensation reaction.

Supported Metal Catalysts: Bimetallic catalysts, such as Cu-Pd supported on alumina (B75360) (γ-Al2O3), have been shown to efficiently synthesize benzimidazoles from starting materials like 2-nitroaniline (B44862) and an alcohol. mdpi.com

Hydrotalcite: This layered double hydroxide (B78521) material, particularly when modified with acidic species, has been used as a solid acid catalyst for various organic transformations, including the synthesis of heterocyclic compounds. nih.gov

The use of these catalysts aligns with the principles of green chemistry by enabling milder reaction conditions and facilitating catalyst reuse for multiple reaction cycles. doi.org

Table 2: Examples of Heterogeneous Catalysts in Benzimidazole Synthesis

| Catalyst | Reactants | Conditions | Key Advantages |

|---|---|---|---|

| Nano Zinc Sulfide (nano-ZnS) | o-phenylenediamine, Aldehydes | Ethanol, 70°C | High yields, short reaction times, recyclable catalyst. ajgreenchem.com |

| Nano-Fe₂O₃ | o-phenylenediamine, Aldehydes | Aqueous medium | High efficiency, catalyst recyclability. nih.gov |

| Cu-Pd/γ-Al₂O₃ | 2-Nitroaniline, Ethanol | High temperature | High yield, synergistic catalytic effect. mdpi.com |

| p-Toluenesulfonic acid | o-phenylenediamine, Aldehydes | Solvent-free, grinding | Simple isolation, mild conditions. nih.gov |

Approaches for Incorporating the Biphenyl-4-ylmethyl Moiety

The synthesis of this compound requires the effective construction and integration of the biphenyl-4-ylmethyl precursor.

Synthetic Routes for the Biphenyl (B1667301) Component Integration

The most direct method for integrating the biphenyl-4-ylmethyl group is through the condensation of o-phenylenediamine with biphenyl-4-ylacetic acid. synquestlabs.com This precursor contains the complete biphenyl-CH2-COOH structure necessary for the Phillips-Ladenburg reaction. researchgate.netorgsyn.org Biphenyl-4-ylacetic acid itself can be synthesized through several established routes. One common method involves the Suzuki-Miyaura coupling, for instance, reacting 4-bromophenylacetic acid with a phenylboronic acid in the presence of a palladium catalyst. chemicalbook.com Another approach involves a multi-step process starting from 4-nitrophenylacetic acid, which is first reduced to 4-aminophenylacetic acid and then converted to the biphenyl structure via a diazotization reaction in the presence of benzene (B151609). google.com

Elaboration of the Methylene (B1212753) Bridge Linkage

The methylene bridge (-CH2-) is typically introduced as part of the carboxylic acid reactant, namely biphenyl-4-ylacetic acid. During the condensation reaction with o-phenylenediamine, the carbonyl carbon of the acetic acid moiety becomes the C2 carbon of the benzimidazole ring, while the adjacent methylene group remains intact, thus forming the 2-(biphenyl-4-ylmethyl) linkage.

An alternative strategy involves a two-step process. First, a benzimidazole ring is formed using a reactant that can be later functionalized, such as 2-chloromethyl-1H-benzimidazole. This intermediate can then undergo a nucleophilic substitution reaction with a suitable biphenyl organometallic reagent to form the methylene bridge. However, the direct condensation with biphenyl-4-ylacetic acid is generally more atom-economical and straightforward.

Post-Synthetic Functionalization and Derivatization Strategies

Once the core this compound structure is assembled, it can be further modified to create a library of derivatives. These modifications can be targeted at several positions:

N-H of the Imidazole (B134444) Ring: The nitrogen atom of the imidazole ring is nucleophilic and can be readily alkylated or acylated. For example, reaction with alkyl halides in the presence of a base can introduce various substituents at the N1 position.

The Benzimidazole Benzene Ring: The benzene ring of the benzimidazole moiety can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or sulfonation, although the reaction conditions must be controlled to avoid side reactions.

The Biphenyl Rings: The two phenyl rings of the biphenyl group are also susceptible to electrophilic substitution. The position of substitution will be directed by the existing groups on the rings.

These derivatization strategies are crucial for structure-activity relationship (SAR) studies, allowing researchers to fine-tune the properties of the molecule. For instance, modifications at the C2 position of the benzimidazole ring are known to be important for modulating biological activity. nih.gov

N-Substitution Reactions on the Benzimidazole Nitrogen Atom

The nitrogen atom of the benzimidazole ring can be readily substituted to introduce a variety of functional groups, which can significantly influence the molecule's biological activity. researchgate.netnih.gov

One common method for N-substitution is N-alkylation . This reaction typically involves treating the this compound with an alkyl halide in the presence of a base. researchgate.net For instance, N-alkylation has been successfully carried out using C3–C10 alkyl bromides with tetrabutylammonium (B224687) hydrogen sulfate (B86663) as a phase-transfer catalyst and 30% aqueous potassium hydroxide as the base. researchgate.net Another approach utilizes dimethyl carbonate or ethyl bromide for N-methylation and N-ethylation, respectively. nih.gov The use of a sodium dodecyl sulfate (SDS)-aqueous basic medium has also been reported as an efficient strategy for the N-alkylation of benzimidazoles, offering high yields in shorter reaction times. lookchem.com For less reactive alkyl halides, the reaction may require elevated temperatures (around 60°C) to proceed efficiently. lookchem.com

N-arylation is another important modification, often achieved through palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of various aryl and heteroaryl groups at the N1 position of the benzimidazole ring. mit.edu The choice of ligand is critical for the success of these reactions, with specific phosphine-based ligands demonstrating high efficacy. mit.edu Copper-catalyzed N-arylation reactions have also been explored, providing an alternative route to N-aryl benzimidazole derivatives. rsc.orgresearchgate.net

Additionally, N-acylation can be performed to introduce acyl groups onto the benzimidazole nitrogen. This is typically achieved by reacting the benzimidazole with an acyl chloride or anhydride (B1165640) in the presence of a base.

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., C3–C10 alkyl bromides), phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate), base (e.g., aq. KOH) | N-Alkyl-2-(biphenyl-4-ylmethyl)benzimidazoles | Effective for introducing various alkyl chains. researchgate.net |

| N-Alkylation | Dimethyl carbonate or ethyl bromide | N-Methyl or N-Ethyl derivatives | Common and straightforward alkylation methods. nih.gov |

| N-Alkylation | Alkyl halide, SDS-aqueous basic medium | N-Alkyl benzimidazoles | High yields and shorter reaction times. lookchem.com |

| N-Arylation | Aryl halide or triflate, Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., phosphine-based) | N-Aryl-2-(biphenyl-4-ylmethyl)benzimidazoles | Allows for the introduction of diverse aryl and heteroaryl groups. mit.edu |

| N-Arylation | Aryl halide, Copper catalyst | N-Aryl benzimidazoles | Alternative to palladium-catalyzed methods. rsc.orgresearchgate.net |

Functionalization of the Biphenyl Moieties

The biphenyl group of this compound offers multiple sites for functionalization, which can be exploited to modulate the compound's properties. Biphenyls are important intermediates in organic chemistry and their functionalization is key to creating pharmacologically active compounds. researchgate.net

One common strategy involves the introduction of substituents on one or both of the phenyl rings. For example, a series of 4'-(6-Methoxy-2-substituted-benzimidazole-1-ylmethyl)-biphenyl-2-carboxylic acids were synthesized, indicating that modifications can be made to both the biphenyl and benzimidazole moieties simultaneously. srrjournals.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for introducing a wide range of functional groups onto the biphenyl core. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. For instance, an efficient palladium-catalyzed strategy has been reported for the synthesis of 2(2'-biphenyl)benzimidazoles through C-H bond activation, enabling the coupling of 2-aryl-benzimidazoles with various iodobenzene (B50100) analogs. nih.gov

Furthermore, electrophilic aromatic substitution reactions can be employed to introduce functional groups like nitro, halogen, or acyl groups onto the biphenyl rings, provided that the existing substituents direct the incoming group to the desired position. These initial functionalizations can then serve as handles for further synthetic transformations.

| Reaction Type | Typical Reagents | Example of Introduced Group |

|---|---|---|

| Palladium-Catalyzed C-H Activation | Iodobenzene analogs, Palladium catalyst | Aryl groups |

| Suzuki Coupling | Aryl boronic acids, Palladium catalyst, Base | Aryl or Heteroaryl groups |

| Heck Reaction | Alkenes, Palladium catalyst, Base | Alkenyl groups |

| Nitration | HNO3/H2SO4 | Nitro group (-NO2) |

| Halogenation | Br2/FeBr3 or Cl2/AlCl3 | Bromo (-Br) or Chloro (-Cl) groups |

| Friedel-Crafts Acylation | Acyl chloride/AlCl3 | Acyl group (-COR) |

Substitution Pattern Variations on the Benzimidazole Ring System

Altering the substituents on the benzene portion of the benzimidazole ring is a key strategy for creating a diverse library of derivatives. srrjournals.commdpi.comnih.gov The synthesis of these analogs typically starts with a substituted o-phenylenediamine.

For example, the synthesis of 4'-(6-Methoxy-2-substituted-benzimidazole-1-ylmethyl)-biphenyl-2-carboxylic acids was achieved by using 4-methoxy-1,2-phenylenediamine as a starting material. srrjournals.com This demonstrates how substituents on the o-phenylenediamine precursor are incorporated into the final benzimidazole product. Similarly, the use of 5,6-dimethylbenzimidazole (B1208971) in synthetic routes leads to derivatives with methyl groups on the benzimidazole ring. mdpi.com

Researchers have synthesized series of 2-(4′-alkoxybiphenyl-4-yl)-1H-benzimidazole derivatives with different substituents at the 5-position of the benzimidazole ring, such as nitro and methyl groups. researchgate.net These variations are introduced by starting with the appropriately substituted o-phenylenediamine. The choice of substituent can significantly impact the mesomorphic properties of the resulting compounds. researchgate.net

The general synthetic approach involves the condensation of a substituted o-phenylenediamine with a biphenyl-containing aldehyde or carboxylic acid. semanticscholar.orgnih.gov The specific substituents on the o-phenylenediamine determine the substitution pattern on the resulting benzimidazole ring system.

| Starting o-Phenylenediamine | Resulting Benzimidazole Substituent | Reference |

|---|---|---|

| 4-Methoxy-1,2-phenylenediamine | 6-Methoxy | srrjournals.com |

| 4,5-Dimethyl-1,2-phenylenediamine | 5,6-Dimethyl | mdpi.com |

| 4-Nitro-1,2-phenylenediamine | 5-Nitro | researchgate.net |

| 4-Methyl-1,2-phenylenediamine | 5-Methyl | researchgate.net |

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is essential for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time. semanticscholar.orgbohrium.commdpi.com

Catalyst Selection: A variety of catalysts have been employed for the synthesis of benzimidazoles. Lewis acids such as zinc triflate and zirconium oxychloride have proven to be effective. mdpi.comchemmethod.com The use of ammonium (B1175870) chloride has also been reported as a green and economically viable catalyst. niscpr.res.in In some cases, catalyst-free methods have been developed, which offer advantages in terms of simplifying the purification process. bohrium.com For palladium-catalyzed reactions, the choice of both the palladium source and the ligand is critical for achieving high efficiency and selectivity. nih.gov

Solvent and Reaction Conditions: The choice of solvent can significantly impact reaction outcomes. While traditional methods often use organic solvents, there is a growing interest in using greener solvents like water or ethanol, or even performing reactions under solvent-free conditions. bohrium.commdpi.comchemmethod.com The use of deep eutectic solvents (DES) has been shown to provide advantages in terms of both yield and ease of work-up. nih.gov Microwave irradiation has been utilized to accelerate reaction times and improve yields. mdpi.com

Temperature and Reaction Time: Reaction temperature and time are often interdependent. Higher temperatures can lead to faster reactions but may also result in the formation of side products. Therefore, it is important to find the optimal temperature that provides a good balance between reaction rate and selectivity. Reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time. semanticscholar.orgniscpr.res.in

| Parameter | Variations and Considerations | Impact on Yield and Purity |

|---|---|---|

| Catalyst | Lewis acids (e.g., zinc triflate), ammonium chloride, palladium catalysts, catalyst-free conditions. bohrium.commdpi.comnih.govchemmethod.comniscpr.res.in | Can significantly increase reaction rates and yields. The choice of catalyst can also influence selectivity. |

| Solvent | Organic solvents, green solvents (e.g., water, ethanol), deep eutectic solvents, solvent-free conditions. bohrium.commdpi.comnih.govchemmethod.com | Affects solubility of reactants, reaction rate, and ease of product isolation. Greener solvents are preferred for environmental reasons. |

| Temperature | Room temperature to reflux temperatures. bohrium.comchemmethod.com | Higher temperatures generally increase reaction rates but can lead to decomposition or side reactions, affecting purity. |

| Reaction Time | Minutes to hours. semanticscholar.orgnih.govniscpr.res.in | Needs to be optimized to ensure complete conversion of starting materials without significant product degradation. |

| Reaction Medium | Conventional heating, microwave irradiation. mdpi.com | Microwave irradiation can significantly reduce reaction times and improve yields. |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Biphenyl 4 Ylmethyl 1h Benzimidazole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2-(biphenyl-4-ylmethyl)-1H-benzimidazole analogs. Through one- and two-dimensional experiments, it is possible to map the complete proton and carbon framework of the molecule.

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in the molecule. For 2-substituted benzimidazole (B57391) analogs, the spectrum can be divided into several key regions. The N-H proton of the benzimidazole ring typically appears as a broad singlet in the downfield region, often between δ 12.0 and 13.0 ppm, due to its acidic nature and potential for hydrogen bonding. rsc.orgsemanticscholar.org

The aromatic protons of the benzimidazole and biphenyl (B1667301) rings resonate in the range of δ 7.0–8.5 ppm. semanticscholar.orgdiva-portal.org The protons on the benzimidazole moiety often appear as two multiplets or a set of doublets and triplets, corresponding to the A'A'B'B' or ABCD spin systems, depending on the substitution pattern. rsc.org The protons of the biphenyl group also produce complex multiplets in this region. The methylene (B1212753) bridge protons (-CH₂-) connecting the biphenyl and benzimidazole moieties are crucial for structural confirmation and typically appear as a sharp singlet around δ 4.0-5.5 ppm, depending on the solvent and electronic effects of adjacent groups. diva-portal.orgugm.ac.id

Spin-spin coupling interactions, observed as splitting of signals, provide information about neighboring protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), helps to distinguish between ortho, meta, and para relationships in the aromatic rings. nih.gov For instance, ortho-coupling constants are typically in the range of 7–9 Hz, while meta and para couplings are smaller. ubc.ca

Table 1: Representative ¹H NMR Data for 2-Substituted Benzimidazole Analogs

| Compound | Solvent | N-H Proton (δ ppm) | Aromatic Protons (δ ppm) | Aliphatic/Other Protons (δ ppm) |

|---|---|---|---|---|

| 2-([1,1'-Biphenyl]-4-yl)-1H-benzo[d]imidazole | DMSO-d₆ | 12.95 (s, 1H) | 8.17 (d, 2H), 7.70–7.45 (m, 5H), 7.20 (d, 2H) | - |

| 1-(4-Bromobenzyl)-2-propyl-1H-benzo[d]imidazole | CDCl₃ | - | 7.81–7.72 (m, 1H), 7.49–7.39 (m, 2H), 7.30–7.13 (m, 3H), 6.98–6.85 (m, 2H) | 5.29 (s, 2H, -CH₂-), 2.89–2.64 (m, 2H), 1.95–1.81 (m, 2H), 1.02 (t, 3H) |

| 2-Phenyl-1H-benzo[d]imidazole | DMSO-d₆ | 12.88 (s, 1H) | 8.24–8.14 (m, 2H), 7.64–7.47 (m, 5H), 7.27–7.15 (m, 2H) | - |

| 2-Cyclohexyl-1H-benzo[d]imidazole | CDCl₃ | 12.11 (s, 1H) | 7.60 (dd, 2H), 7.22-7.17 (m, 2H) | 2.79 (tt, 1H), 2.00 (d, 2H), 1.77 (d, 2H), 1.72-1.51 (m, 3H), 1.46 - 1.15 (m, 3H) |

Data compiled from various sources. rsc.orgdiva-portal.org

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. In this compound analogs, the C2 carbon of the benzimidazole ring is particularly diagnostic, resonating significantly downfield, typically in the range of δ 150–160 ppm, due to its attachment to two nitrogen atoms. diva-portal.orgmdpi.com

The carbons of the fused benzene (B151609) ring of the benzimidazole moiety and the biphenyl group appear in the aromatic region (δ 110–145 ppm). rsc.org Due to the rapid tautomeric equilibrium of the N-H proton between the two nitrogen atoms in solution, the pairs of carbons C4/C7, C5/C6, and C3a/C7a often become chemically equivalent, resulting in a simplified spectrum with fewer signals than expected. mdpi.comresearchgate.netnih.gov However, in some solvents or in the solid state, this tautomerism can be slow or absent, leading to the observation of distinct signals for each carbon. nih.gov The methylene bridge carbon (-CH₂-) typically gives a signal in the aliphatic region, around δ 30-50 ppm. diva-portal.org

Table 2: Representative ¹³C NMR Data for 2-Substituted Benzimidazole Analogs

| Compound | Solvent | C2 Carbon (δ ppm) | Aromatic Carbons (δ ppm) | Aliphatic Carbons (δ ppm) |

|---|---|---|---|---|

| 1-(4-Bromobenzyl)-2-([1,1'-biphenyl]-4-yl)-1H-benzo[d]imidazole | CDCl₃ | 154.1 | 142.8, 135.8, 135.4, 132.4, 130.3, 129.7, 129.3, 129.0, 127.8, 123.5, 123.2, 121.9, 120.2, 110.5 | 48.0 (-CH₂-) |

| 1-(4-Bromobenzyl)-2-propyl-1H-benzo[d]imidazole | CDCl₃ | 155.3 | 142.9, 135.3, 135.2, 132.3, 127.9, 122.6, 122.3, 121.9, 119.6, 109.4 | 46.5 (-CH₂-), 29.7, 21.2, 14.2 |

| 2-Cyclohexyl-1H-benzo[d]imidazole | DMSO-d₆ | 157.4 | 138.4, 137.1, 123.2, 122.9, 118.3, 114.7 | 33.8, 29.9, 26.2, 26.0 |

| 2-Phenyl-1H-benzimidazole | DMSO-d₆ | 151.3 | 143.8, 135.1, 130.2, 129.9, 129.1, 126.5, 122.7, 121.8, 118.9, 111.5 | - |

Data compiled from various sources. rsc.orgdiva-portal.orgrsc.org

For complex molecules like this compound, one-dimensional NMR spectra can exhibit significant signal overlap, particularly in the aromatic region. Two-dimensional NMR techniques are essential for unambiguous signal assignment. ugm.ac.idusm.my

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. researchgate.net Cross-peaks in a COSY spectrum connect protons that are typically two or three bonds apart (e.g., H-4 with H-5 on the benzimidazole ring). This is invaluable for tracing the connectivity within the individual aromatic ring systems. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.net Each cross-peak links a proton signal to the carbon signal of the atom it is attached to. This allows for the direct assignment of carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-4 bonds) between protons and carbons. ugm.ac.idresearchgate.net For example, the methylene protons (-CH₂-) would show a correlation to the C2 carbon of the benzimidazole ring and the C4' and C1' carbons of the biphenyl ring, confirming the connection between the three fragments of the molecule. Similarly, the N-H proton can show correlations to C2 and C7a, aiding in the assignment of quaternary carbons. usm.my

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound analogs, the IR spectrum displays several key absorption bands. researchgate.net

A broad absorption band in the region of 3000–3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole (B134444) ring, often broadened due to intermolecular hydrogen bonding. researchgate.netorientjchem.org The aromatic C-H stretching vibrations typically appear as a series of sharp peaks just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group is observed just below 3000 cm⁻¹ (around 2850–2960 cm⁻¹). orientjchem.org

The stretching vibrations of the C=N and C=C bonds within the benzimidazole and biphenyl ring systems give rise to a series of sharp, medium-to-strong intensity bands in the 1450–1630 cm⁻¹ region. researchgate.net In-plane and out-of-plane C-H bending vibrations for the aromatic rings produce characteristic patterns in the fingerprint region (below 1400 cm⁻¹), which can provide information about the substitution pattern of the rings. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Benzimidazole Analogs

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3000 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=N / C=C Stretch (Aromatic) | 1450 - 1630 | Medium to Strong |

| C-H Bending (Aromatic) | 690 - 900 | Strong |

Data compiled from various sources. researchgate.netorientjchem.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Ion Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the spectrum of a benzimidazole derivative will show a prominent molecular ion peak (M⁺·), which corresponds to the molecular weight of the molecule. researchgate.netnist.gov High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the calculation of the molecular formula. beilstein-journals.org

The fragmentation pattern provides valuable structural information. For benzimidazole derivatives, a common fragmentation pathway involves the cleavage of the substituent at the C2 position. journalijdr.com For this compound, the cleavage of the C-C bond between the methylene group and the benzimidazole ring would be a likely primary fragmentation step. The benzimidazole ring itself is quite stable, and its fragmentation often involves the loss of HCN or related neutral molecules. journalijdr.com The biphenylmethyl fragment would also give rise to characteristic ions in the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals. The benzimidazole ring system is a chromophore that exhibits characteristic absorption bands. Typically, benzimidazole and its simple derivatives show two main absorption bands in the UV region, corresponding to π→π* electronic transitions. semanticscholar.orgnist.gov These bands are often observed around 240-250 nm and 270-280 nm. semanticscholar.org

The presence of the biphenyl moiety, which is itself an extensive chromophore, leads to an increase in conjugation. This extended π-system causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, and often increases the intensity of the absorption (hyperchromic effect). semanticscholar.orgsemanticscholar.org The exact position and intensity of the absorption bands are sensitive to the solvent polarity and the presence of substituents on the aromatic rings. semanticscholar.org

Table 4: Representative UV-Vis Absorption Data for Benzimidazole Analogs

| Compound | Solvent | λ_max (nm) |

|---|---|---|

| 1H-Benzimidazole | Not Specified | 243, 272, 278 |

| 2-Methyl-1H-benzimidazole | Not Specified | 245, 274, 280 |

| N-Butyl-1H-benzimidazole | Not Specified | 248, 295 |

Data compiled from various sources. semanticscholar.orgnist.govnist.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-([1,1'-Biphenyl]-4-yl)-1H-benzo[d]imidazole |

| 1-(4-Bromobenzyl)-2-propyl-1H-benzo[d]imidazole |

| 2-Phenyl-1H-benzo[d]imidazole |

| 2-Cyclohexyl-1H-benzo[d]imidazole |

| 1-(4-Bromobenzyl)-2-([1,1'-biphenyl]-4-yl)-1H-benzo[d]imidazole |

| 1H-Benzimidazole |

| 2-Methyl-1H-benzimidazole |

Elemental Analysis (CHN) for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound, which serves to verify its empirical formula. For this compound (C₂₀H₁₆N₂), the theoretical percentages can be calculated based on its molecular formula. Experimental data from analogous compounds, such as 2-(4-nitrophenyl)-1H-benzimidazole, confirm that the observed values typically align closely with the calculated percentages, validating the molecular formula and purity of the synthesized compounds. nih.gov For instance, the analysis for 2-(4-nitrophenyl)-1H-benzimidazole (C₁₃H₉N₃O₂) showed found values of C: 63.05%, H: 4.76%, and N: 18.12%, which correspond well with the calculated values of C: 63.12%, H: 4.88%, and N: 18.05%. nih.gov Similarly, various 2-(4′-alkoxybiphenyl-4-yl)-1H-benzimidazole derivatives have been characterized and confirmed using this method. researchgate.net

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| This compound | C₂₀H₁₆N₂ | C | 84.48 | N/A | Theoretical |

| H | 5.67 | N/A | |||

| N | 9.85 | N/A | |||

| 2-(4-Nitrophenyl)-1H-benzimidazole | C₁₃H₉N₃O₂ | C | 63.12 | 63.05 | nih.gov |

| H | 4.88 | 4.76 | |||

| N | 18.05 | 18.12 |

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structures

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, offering precise data on molecular geometry and intermolecular interactions that govern the supramolecular architecture. researchgate.net

Benzimidazole derivatives crystallize in various systems, with monoclinic and orthorhombic being common. nih.govnih.govresearchgate.net The specific crystal system and unit cell parameters are unique to each compound and its crystalline form. For example, 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole crystallizes in the monoclinic system with space group P2₁/c, while 2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole adopts an orthorhombic system with space group Pbca. nih.govnih.gov These parameters define the size and shape of the repeating unit in the crystal lattice.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Reference |

|---|---|---|---|---|---|

| 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole | C₁₄H₉F₃N₂ | Orthorhombic | Pbca | a = 9.2292, b = 9.8117, c = 25.347 | nih.gov |

| 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole | C₁₉H₁₃ClN₂ | Monoclinic | P2₁/c | a = 8.2981, b = 9.2963, c = 20.7796, β = 112.815 | nih.gov |

| 2-(4-Chlorophenyl)-1H-benzimidazole | C₁₃H₉ClN₂ | Orthorhombic | Pbca | a = 9.1284, b = 9.783, c = 24.156 | researchgate.net |

| 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole | C₂₀H₁₆N₂O | Monoclinic | P2₁/c | a = 12.3220, b = 7.3030, c = 18.2450, β = 108.909 | nih.gov |

Detailed analysis of crystallographic data for benzimidazole analogs reveals that bond lengths and angles are generally within expected ranges. nih.govresearchgate.net The benzimidazole core itself is typically planar or nearly planar. researchgate.netmdpi.com The key conformational feature in this class of compounds is the torsional angle, or dihedral angle, between the plane of the benzimidazole system and the substituent groups.

In 2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole, the dihedral angle between the benzimidazole ring system and the trifluoromethyl-substituted benzene ring is 30.1°. nih.govresearchgate.net In 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole, the dihedral angles formed by the imidazole core with the chlorophenyl and phenyl rings are 24.07° and 67.24°, respectively. nih.gov For this compound, the flexibility of the methylene (-CH₂-) linker would allow for a wide range of conformations and significant torsional angles between the benzimidazole and biphenyl moieties.

The supramolecular structure of benzimidazole derivatives is stabilized by a network of non-covalent interactions. researchgate.net For analogs possessing an N-H bond on the imidazole ring, intermolecular hydrogen bonding is a dominant feature. A common motif is the formation of N—H···N hydrogen bonds, which link molecules into chains or dimers. nih.govresearchgate.netnih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. These methods provide a detailed description of electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For benzimidazole (B57391) derivatives, calculations are commonly performed using the B3LYP (Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional) method combined with basis sets such as 6-31G(d,p) or 6-311G(d,p). nih.govresearchgate.netnih.gov This process yields optimized structural parameters, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography. nih.gov

Once the geometry is optimized, vibrational analysis can be performed to predict the molecule's infrared (IR) and Raman spectra. researchgate.netnih.gov This analysis calculates the frequencies of molecular vibrations, which correspond to specific bond stretching, bending, and torsional motions. mdpi.com The theoretical spectra are valuable for interpreting experimental spectroscopic data and confirming the molecular structure. researchgate.netresearchgate.net For instance, the characteristic N-H stretching and C=N stretching vibrations of the benzimidazole core can be precisely assigned. researchgate.net

Table 1: Representative Theoretical Bond Lengths and Angles for Benzimidazole Derivatives (Calculated via DFT)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | N-H | ~1.01 Å |

| Bond Length | C=N (imidazole) | ~1.31 - 1.37 Å |

| Bond Length | C-N (imidazole) | ~1.37 - 1.39 Å |

| Bond Angle | C-N-C (imidazole) | ~105° - 108° |

| Bond Angle | N-C-N (imidazole) | ~112° - 115° |

Note: These are typical values based on DFT calculations for related benzimidazole structures. Actual values for 2-(Biphenyl-4-ylmethyl)-1H-benzimidazole would require specific calculation.

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. malayajournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tryoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.govmalayajournal.org

For benzimidazole derivatives, the HOMO is typically localized on the electron-rich benzimidazole ring system. dergipark.org.tr The LUMO is often distributed across both the benzimidazole and the attached phenyl rings. dergipark.org.tr The energy gap for this class of compounds, calculated using DFT, generally falls within a range that indicates a stable molecule with potential for charge transfer interactions. nih.govmalayajournal.org

Table 2: Typical Frontier Molecular Orbital Energies for Benzimidazole Derivatives

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Substituted Benzimidazoles | -5.8 to -6.2 | -0.8 to -1.3 | ~4.9 to 5.0 |

| Phenyl-substituted Benzimidazoles | -5.2 to -5.9 | -1.2 to -2.1 | ~4.0 to 4.9 |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic reactions, as well as hydrogen bonding interactions. malayajournal.orgnih.gov In an MEP map, regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are sites for nucleophilic attack. dergipark.org.tr

For this compound, the MEP map is expected to show the most negative potential localized around the nitrogen atoms of the imidazole (B134444) ring due to their high electronegativity and lone pairs of electrons. nih.govresearchgate.net The hydrogen atom attached to the imidazole nitrogen (N-H) would exhibit a region of high positive potential, making it a primary hydrogen bond donor site. nih.gov The biphenyl (B1667301) group would show a relatively neutral potential (green), with minor fluctuations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamic behavior of this compound. By solving Newton's equations of motion for the system, MD simulations can reveal how the molecule samples different shapes (conformations) and how it interacts with its environment, such as a solvent or a biological receptor. nih.govfigshare.com

For a molecule with multiple rotatable bonds like this compound, MD simulations can explore the potential energy surface to identify low-energy conformations and the barriers between them. This is crucial for understanding its structural dynamics. In the context of drug design, MD simulations are often used to assess the stability of a ligand-protein complex, confirming that the molecule remains bound in a stable conformation within a target's active site over a simulated period. nih.govnih.gov

Analysis of Non-Covalent Interactions (NCI) in Molecular Systems

Non-covalent interactions are critical forces that dictate the supramolecular assembly, crystal packing, and biological recognition of molecules. While weaker than covalent bonds, their collective effect is significant.

Hydrogen bonding is a dominant non-covalent interaction for this compound. The benzimidazole moiety contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the lone pair on the sp2-hybridized nitrogen atom). nih.gov This dual functionality allows the molecules to form robust intermolecular N-H···N hydrogen bonds. researchgate.net

In the solid state, these N-H···N interactions frequently lead to the self-assembly of molecules into extended structures, such as infinite chains or discrete dimers. nih.govresearchgate.net In addition to the primary N-H···N bonds, weaker C-H···N and C-H···π interactions may also contribute to the stability of the crystal packing. nih.gov The analysis of these networks is fundamental to understanding the material's properties and crystal engineering.

π-π Stacking and C-H···π Interactions

Non-covalent interactions such as π-π stacking and C-H···π interactions are crucial in determining the solid-state structure and molecular recognition properties of aromatic compounds like this compound. Computational methods are pivotal in quantifying the strength and nature of these interactions.

π-π Stacking: The planar aromatic rings of the benzimidazole and biphenyl moieties in this compound are predisposed to engage in π-π stacking interactions. These interactions can occur between the benzimidazole rings of adjacent molecules or involving the biphenyl groups. The arrangement of these stacked motifs can be parallel-displaced or T-shaped. Theoretical calculations, often at the M06-2X/6-31+G(d) level of theory, can be employed to determine the interaction energies. For analogous benzimidazole systems, these interaction energies have been calculated to be in the range of -39.8 to -55.0 kJ mol⁻¹. nih.gov The specific geometry and electronic nature of the interacting rings significantly influence the strength of these interactions. rsc.org

C-H···π Interactions: C-H···π interactions, where a C-H bond acts as a hydrogen bond donor to a π-system, are also significant in the crystal packing of benzimidazole derivatives. In the case of this compound, the methylene (B1212753) bridge (CH₂) and the aromatic C-H bonds of the biphenyl and benzimidazole rings can all participate in such interactions. rsc.org DFT calculations can be used to partition the total interaction energy into its C-H···π and π-π components. For instance, in a related furan-substituted benzimidazole, the C-H···π interaction energy was calculated to be 9.4 kJ mol⁻¹. nih.gov

Computational Studies on Reaction Mechanisms and Catalytic Pathways

The most common synthetic route to 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. For this compound, this would involve the reaction of o-phenylenediamine with biphenyl-4-yl-acetaldehyde. Computational studies can shed light on the plausible reaction mechanism and the role of catalysts in this transformation.

The generally accepted mechanism, which can be investigated using DFT, proceeds as follows:

Imine Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the aldehyde, forming a Schiff base (imine) intermediate. The catalyst, often an acid or a metal complex, can activate the aldehyde to facilitate this step. semanticscholar.org

Cyclization: This is followed by an intramolecular nucleophilic attack of the second amino group on the imine carbon, leading to the formation of a dihydrobenzimidazole intermediate.

Aromatization: The final step involves the elimination of a water molecule (dehydration) to yield the aromatic benzimidazole ring. This step is often the driving force for the reaction.

Computational studies can be employed to calculate the activation energies for each step, identify transition states, and thus determine the rate-determining step of the reaction. semanticscholar.org Furthermore, the catalytic effect of various agents, such as Lewis acids or heterogeneous catalysts, can be modeled to understand how they lower the activation barriers and improve reaction efficiency. rsc.org For instance, the role of a catalyst in activating the aldehyde as well as the imine intermediate can be elucidated through computational modeling. semanticscholar.org

Prediction and Interpretation of Spectroscopic Parameters

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are powerful tools for predicting and interpreting the spectroscopic data of molecules like this compound.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically at the B3LYP level of theory, is widely used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical calculations can aid in the unambiguous assignment of experimental NMR spectra. For complex benzimidazole derivatives, calculated chemical shifts often show good correlation with experimental values, especially when solvent effects are considered using models like the Polarizable Continuum Model (PCM). nih.govresearchgate.net

| Parameter | Exemplary Calculated ¹H Chemical Shift (ppm) | Exemplary Calculated ¹³C Chemical Shift (ppm) |

| Benzimidazole-H | 7.20 - 7.60 | 110.0 - 145.0 |

| Methylene-H | ~4.30 | ~35.0 |

| Biphenyl-H | 7.30 - 7.70 | 127.0 - 141.0 |

Note: These are representative values based on calculations for analogous 2-benzyl-1H-benzimidazole derivatives and may vary for the specific title compound.

Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies and infrared intensities of the molecule. The calculated harmonic vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental FT-IR spectra. mdpi.com These calculations allow for a detailed assignment of the vibrational modes of the molecule, including the characteristic N-H, C-H, C=N, and C=C stretching and bending vibrations of the benzimidazole and biphenyl moieties. mdpi.com

| Vibrational Mode | Exemplary Calculated Wavenumber (cm⁻¹) |

| N-H Stretch | ~3450 |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2900 - 3000 |

| C=N Stretch | ~1620 |

| Aromatic C=C Stretch | 1450 - 1600 |

Note: These are representative values based on calculations for analogous 2-substituted benzimidazoles and may vary for the specific title compound.

UV-Vis Spectroscopy: TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Vis) of the molecule. These calculations provide information about the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π). kbhgroup.in For this compound, the UV-Vis spectrum is expected to be dominated by π → π transitions within the extensive conjugated system of the benzimidazole and biphenyl rings. The calculated absorption maxima (λmax) can be compared with experimental data to understand the electronic structure of the molecule. kbhgroup.innih.gov

| Transition | Exemplary Calculated λmax (nm) | Major Contribution |

| S₀ → S₁ | ~300 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~280 | HOMO-1 → LUMO (π → π) |

Note: These are representative values based on TD-DFT calculations for similar benzimidazole chromophores and may vary for the specific title compound.

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles: Benzimidazole (B57391) as a Nitrogen-Donor Ligand

The benzimidazole ring system, an amalgamation of benzene (B151609) and imidazole (B134444), is a prominent heterocyclic pharmacophore. nih.gov In coordination chemistry, its primary role is that of a nitrogen-donor ligand. The availability of lone pair electrons on its two nitrogen atoms makes it an effective building block for constructing metal-organic complexes. researchgate.netroyalsocietypublishing.org The coordination typically occurs through the sp²-hybridized imine nitrogen atom (N3), which acts as a Lewis base, donating its electron pair to a metal center.

The versatility of benzimidazole-based ligands stems from their ability to adopt various coordination modes, which are largely dictated by the nature of the substituent at the 2-position. researchgate.net

Monodentate Coordination: When the substituent at the 2-position lacks any additional donor atoms, as is the case for 2-(Biphenyl-4-ylmethyl)-1H-benzimidazole, the ligand typically binds to a single metal center through the imino-nitrogen (N3) of the imidazole ring. This is the most common and expected coordination mode for this class of ligands. Numerous studies on 2-substituted benzimidazoles with non-coordinating groups have confirmed this monodentate behavior, forming complexes with a 1:2 metal-to-ligand stoichiometry, such as [M(L)₂Cl₂]. researchgate.netjocpr.com

Bidentate and Multidentate Coordination: If the substituent at the 2-position incorporates additional heteroatoms (e.g., nitrogen, oxygen, or sulfur), the ligand can act as a chelating agent, binding to the metal center through multiple donor sites. researchgate.netresearchgate.net This chelation results in the formation of stable five- or six-membered rings, enhancing the thermodynamic stability of the resulting complex, a phenomenon known as the chelate effect. Examples include ligands like 2-(2'-hydroxyphenyl)benzimidazole, which coordinates through both the imidazole nitrogen and the phenolic oxygen. mdpi.com

Given its structure, this compound is predicted to function exclusively as a monodentate ligand.

The substituent at the 2-position of the benzimidazole ring plays a pivotal role in determining the steric and electronic environment around the metal center. The biphenyl-4-ylmethyl group is a bulky, non-coordinating moiety that is expected to exert significant steric influence. numberanalytics.com

This steric hindrance can affect the coordination chemistry in several ways:

Coordination Number: The sheer size of the biphenyl-4-ylmethyl group can limit the number of ligands that can fit around a metal ion, potentially favoring complexes with lower coordination numbers.

Bond Lengths and Angles: Steric repulsion between adjacent ligands can lead to the elongation of metal-ligand bonds and can alter the angles between them as the complex adjusts to minimize steric strain. numberanalytics.comnih.gov

Unlike electronically active substituents (e.g., nitro or hydroxyl groups) that can modify the Lewis basicity of the donor nitrogen, the biphenyl-4-ylmethyl group is primarily an inert, space-filling entity. Its influence is therefore almost entirely steric, governing the spatial arrangement of the complex rather than its electronic properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with benzimidazole-derived ligands is typically achieved through straightforward reaction pathways. nih.gov Generally, a solution of the ligand in a suitable solvent (often ethanol (B145695) or methanol) is mixed with a solution of the corresponding metal salt, and the reaction mixture is stirred, sometimes with heating, to facilitate complex formation. nih.govnih.gov The resulting solid complexes can then be isolated by filtration.

Benzimidazole derivatives readily form stable complexes with a wide range of d-block transition metals. researchgate.net While no specific synthesis has been reported for this compound, analogous monodentate ligands have been successfully complexed with numerous metal ions.

Cd(II) and Zn(II): These d¹⁰ ions commonly form tetrahedral complexes of the type [M(L)₂X₂] (where X is a halide). researchgate.netresearchgate.netnih.gov

Ru(III) and Ru(II): Ruthenium forms stable octahedral complexes. Syntheses often involve precursors like [RuCl₂(p-cymene)]₂ or RuCl₃·nH₂O to yield "piano-stool" or classical octahedral geometries. biointerfaceresearch.combiointerfaceresearch.comnih.gov

Ni(II): Depending on the ligand field, Ni(II) complexes can adopt tetrahedral, square planar, or octahedral geometries. researchgate.netmdpi.com

Cu(II): Copper(II) complexes are well-studied and often exhibit square planar or distorted octahedral geometries due to Jahn-Teller effects. mdpi.comdu.ac.bd

Mn(II) and Fe(II)/Fe(III): These metals typically form high-spin octahedral or tetrahedral complexes. nih.govresearchgate.net

Characterization of these complexes relies on a suite of analytical techniques. Infrared (IR) spectroscopy is particularly useful for confirming coordination, as the C=N stretching vibration of the imidazole ring typically shifts to a lower frequency upon binding to a metal ion. Nuclear Magnetic Resonance (NMR) spectroscopy helps to elucidate the structure in solution, while UV-Visible spectroscopy provides information about the electronic environment of the metal ion.

| Technique | Observation in Free Ligand | Change Upon Complexation | Inference |

|---|---|---|---|

| FT-IR (νC=N) | ~1620-1630 cm-1 | Shift to lower frequency (e.g., ~1600-1615 cm-1) | Coordination via imine nitrogen. nih.gov |

| FT-IR (νN-H) | ~3050-3200 cm-1 (broad) | Shift or broadening may occur | Indicates involvement or change in H-bonding environment. |

| 1H NMR (N-H proton) | ~12.0-13.0 ppm (broad singlet) | Shift or disappearance upon deprotonation | Confirms the proton's environment or removal. jocpr.com |

| UV-Vis | π→π* transitions | New bands appear (d-d transitions or LMCT) | Provides information on coordination geometry. nih.gov |

The coordination chemistry of lanthanide ions with N-donor ligands is also an area of active research, driven by the unique photoluminescent properties of these complexes. researchgate.net Lanthanide complexes have been synthesized using benzimidazole- and imidazole-based ligands that also contain carboxylate groups, which act as effective sensitizers for lanthanide luminescence. mdpi.comuobaghdad.edu.iq For a simple N-donor ligand like this compound, complexation would likely require conditions that favor the displacement of coordinated solvent molecules from the lanthanide ion's primary coordination sphere. The resulting complexes could be characterized by techniques similar to those used for transition metals, with a particular focus on luminescence spectroscopy.

Structural Analysis of Coordination Architectures

For complexes of a monodentate ligand like this compound with divalent transition metals and halide co-ligands, a distorted tetrahedral geometry is a commonly expected outcome. researchgate.netresearchgate.net In such a structure, the metal ion would be coordinated to two nitrogen atoms from two benzimidazole ligands and two halide ions. The degree of distortion from an ideal tetrahedral angle of 109.5° would likely be influenced by the steric bulk of the biphenyl-4-ylmethyl groups.

In the absence of crystal structures for complexes of the target ligand, analysis relies on data from closely related compounds. For example, the crystal structure of dichlorobis[1-(trimethylsilyl)methyl-1H-benzimidazole-N³]cobalt(II) reveals a distorted tetrahedral geometry, showcasing how a bulky, non-coordinating substituent at the N1 position influences the final structure. A similar steric effect would be anticipated from the large substituent at the C2 position of this compound. In the solid state, the packing of these complexes is often stabilized by intermolecular interactions such as π-π stacking between the aromatic rings of the ligands. researchgate.net

Determination of Coordination Geometries and Numbers

Specific studies determining the coordination geometries and numbers of metal complexes involving this compound have not been reported.

Crystallographic Characterization of 0D (Mononuclear/Binuclear), 1D (Chains, Ribbons), 2D (Layers, Networks), and 3D (Pillared-Layer) Architectures

There is no available crystallographic data characterizing the 0D, 1D, 2D, or 3D architectures of metal complexes formed with this compound.

Factors Governing Metal Complex Formation and Stability

A detailed analysis of factors such as counter-anion effects, solvent effects, and pH influence on the formation and stability of metal complexes with this compound cannot be provided due to a lack of specific experimental studies on this compound.

Supramolecular Chemistry of 2 Biphenyl 4 Ylmethyl 1h Benzimidazole Analogs

Principles of Molecular Self-Assembly and Directed Assembly

Molecular self-assembly is a process where molecules spontaneously organize into ordered structures driven by specific, non-covalent interactions. In the context of 2-(biphenyl-4-ylmethyl)-1H-benzimidazole analogs, the inherent chemical information encoded in the molecule—such as the shape, and the location of hydrogen bond donors/acceptors and π-systems—dictates the final supramolecular architecture. researchgate.netgoogle.com This process is fundamental to creating materials like isolated crystals, metal-organic frameworks, and other advanced nanostructures from benzimidazole (B57391) derivatives. researchgate.net

Directed assembly is a more controlled approach, often considered a cornerstone of "crystal engineering," where the design of a molecule is intentionally manipulated to favor certain interactions and thus steer the assembly towards a desired structural outcome. By modifying the benzimidazole core or its substituents, researchers can systematically alter the intermolecular forces at play. researchgate.net For instance, introducing specific functional groups can promote or inhibit interactions like hydrogen bonding or π-π stacking, allowing for the rational design of crystalline solids with tailored properties. rsc.org The outcome of the assembly process is influenced by a variety of factors, including the nature of the functional groups, the solvent used, and the temperature. researchgate.net

Role of Hydrogen Bonding in Supramolecular Recognition and Organization

Hydrogen bonding is a highly directional and strong non-covalent interaction that plays a pivotal role in the molecular recognition and organization of benzimidazole analogs. The benzimidazole moiety is an excellent participant in hydrogen bonding, a property that is critical in the design of solid-state structures. researchgate.net

The benzimidazole ring possesses both a proton-donor site (the N-H group) and a proton-acceptor site (the sp²-hybridized imine nitrogen atom). This dual functionality allows for the formation of robust and predictable supramolecular synthons, which are structural units formed by intermolecular interactions.

The most common motif arising from these interactions is the formation of infinite chains through N-H···N hydrogen bonds. nih.govresearchgate.net In these chains, the N-H group of one molecule donates a proton to the acceptor nitrogen of a neighboring molecule, creating a head-to-tail arrangement that propagates through the crystal lattice. This fundamental interaction is a powerful tool for organizing molecules into one-dimensional arrays. In unsubstituted benzimidazoles, these N-H···N bonds are a primary driving force for assembly, while their absence in N-substituted analogs necessitates reliance on weaker interactions like C-H···π and π-π stacking. nih.gov

| Functional Group | Role in Hydrogen Bonding | Common Supramolecular Motif |

| Imidazole (B134444) N-H | Proton Donor | N-H···N chains, Dimers |

| Imine Nitrogen (=N-) | Proton Acceptor | N-H···N chains, Dimers |

Intermolecular Interactions and Crystal Engineering

Beyond the dominant hydrogen bonds, a suite of weaker, non-covalent forces contributes to the stability and packing of the crystal lattice. Crystal engineering of benzimidazole analogs involves the strategic use of these varied interactions to construct three-dimensional networks. rsc.org

The extensive aromatic surfaces of the benzimidazole and biphenyl (B1667301) groups in this compound analogs make them highly susceptible to π-π stacking interactions. researchgate.net These interactions, which arise from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, are crucial for the dense packing of molecules in the solid state. nih.gov

In the crystal structures of related 2-arylbenzimidazoles, π-π stacking often occurs between parallel benzimidazole ring systems or between benzimidazole and adjacent aryl rings, leading to the formation of dimers or extended columns. mdpi.com For example, studies on halogen-substituted 2-aryl-N-phenylbenzimidazoles reveal centrosymmetric dimers arranged by weak π-π interactions with centroid-to-centroid distances of approximately 3.997 Å. mdpi.com Similarly, other benzimidazole derivatives form π-stacked sheets. iucr.org The strength and geometry of these interactions can be tuned by introducing electron-donating or electron-withdrawing substituents, which alters the electronic distribution of the aromatic rings. rsc.org

Weaker but collectively significant interactions such as C-H···π and halogen bonds add further stability and directionality to the supramolecular assembly.

C-H···π Interactions: In these interactions, a C-H bond acts as a weak acid, donating its proton towards the electron-rich face of an aromatic π-system. These contacts are frequently observed in the crystal packing of benzimidazole derivatives, often working in concert with stronger interactions to consolidate the three-dimensional structure. rsc.orgmdpi.com For instance, C-H···π interactions can link hydrogen-bonded chains or stabilize π-stacked dimers. nih.govmdpi.com Calculated interaction energies for C-H···π components in some benzimidazole systems have been quantified to be around 9.4 kJ mol⁻¹. nih.gov

Halogen Bonding: The introduction of a halogen atom (e.g., bromine, iodine) onto the aromatic framework of a benzimidazole analog provides a powerful tool for directed assembly. A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base) such as the imine nitrogen of the benzimidazole ring. nih.gov This interaction is highly directional. In crystals of meta-substituted 2-arylbenzimidazoles, intermolecular halogen···nitrogen contacts have been shown to be the determining factor in the crystal packing, assembling molecules into chains. mdpi.comresearchgate.net

| Interaction Type | Description | Typical Role in Benzimidazole Analogs |

| C-H···π | A C-H bond interacts with the face of an aromatic ring. | Links molecular chains and sheets, stabilizes dimers. nih.govmdpi.com |

| Halogen Bond | An electrophilic halogen atom interacts with a nucleophile (e.g., Nitrogen). | Directs assembly into specific chain or network motifs. mdpi.comnih.gov |

Co-crystallization and Formation of Multi-component Supramolecular Assemblies

Co-crystallization is a powerful strategy in crystal engineering that involves combining two or more different neutral molecules in a single, well-defined crystal lattice through non-covalent interactions. biointerfaceresearch.com This technique allows for the creation of new multi-component solid forms with potentially enhanced or modified properties. Benzimidazole derivatives are excellent candidates for co-crystallization due to their versatile binding capabilities.

A common approach involves using halogen-bond donors, such as 1,4-diiodotetrafluorobenzene, as "co-formers." These molecules can form strong and directional I···N halogen bonds with the acceptor sites on the benzimidazole ring, leading to the predictable assembly of binary co-crystals. nih.govnih.gov This strategy has been widely used to construct complex supramolecular architectures.

Furthermore, benzimidazoles can be co-crystallized with other organic molecules, such as carboxylic acids. These systems can lead to the formation of salts through proton transfer, which then co-crystallize with neutral molecules and even solvents to form intricate, multi-component assemblies held together by a network of hydrogen bonds. google.com This highlights the ability of benzimidazole analogs to participate in complex recognition events, yielding highly organized, multi-molecular crystalline solids.

Host-Guest Chemistry and Molecular Encapsulation (e.g., with cyclodextrin (B1172386) hosts)

The supramolecular chemistry of this compound and its analogs is significantly influenced by their ability to form host-guest inclusion complexes with macrocyclic hosts, most notably cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which allows them to encapsulate nonpolar or poorly water-soluble guest molecules, such as many benzimidazole derivatives. This encapsulation can alter the physicochemical properties of the guest molecule, including its solubility, stability, and bioavailability, without covalent modification.

The formation of an inclusion complex is a dynamic equilibrium process, primarily driven by non-covalent interactions. For benzimidazole derivatives, the driving forces for complexation with cyclodextrins include hydrophobic interactions between the nonpolar regions of the guest molecule and the cyclodextrin cavity, as well as van der Waals forces. The size and shape of the guest molecule relative to the cyclodextrin cavity are critical factors that determine the stability and stoichiometry of the resulting complex.

Detailed Research Findings on Benzimidazole Analog-Cyclodextrin Complexes

While specific research on the host-guest chemistry of this compound is not extensively available, studies on structurally related benzimidazole derivatives provide significant insights into the nature of these interactions. The bulky and hydrophobic biphenylmethyl substituent of the target compound suggests a strong affinity for the cyclodextrin cavity, likely leading to the formation of a stable inclusion complex. Research on other benzimidazole analogs with aromatic and hydrophobic substituents supports this hypothesis.

For instance, studies on benzimidazole-type fungicides like thiabendazole (B1682256) and carbendazim (B180503) have demonstrated the formation of stable inclusion complexes with β-cyclodextrin, leading to a significant increase in their water solubility. Spectroscopic analyses, including UV-Vis and fluorescence spectroscopy, have been instrumental in confirming complex formation and determining the stoichiometry and binding constants.

Phase solubility studies are a common method to investigate these interactions. A typical AL-type phase solubility diagram, where the solubility of the guest increases linearly with the concentration of the cyclodextrin, indicates the formation of a 1:1 soluble complex. This has been observed for several benzimidazole derivatives, including omeprazole (B731) when complexed with β-cyclodextrin and methyl-β-cyclodextrin.

The stoichiometry of these complexes is predominantly 1:1, meaning one molecule of the benzimidazole analog is encapsulated by one molecule of cyclodextrin. This has been confirmed for various benzimidazole derivatives through methods like the continuous variation method (Job's plot) using UV-Vis or NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the geometry of inclusion complexes. Changes in the chemical shifts of the protons on both the host (cyclodextrin) and the guest (benzimidazole derivative) upon complexation provide evidence of inclusion and can indicate which part of the guest molecule is inside the cyclodextrin cavity. For benzimidazole derivatives with bulky substituents, it is generally the hydrophobic aromatic moiety that is encapsulated.

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction, including the binding constant (Ka), enthalpy change (ΔH°), and entropy change (ΔS°). This allows for a deeper understanding of the forces driving complexation. For example, a negative enthalpy change suggests that van der Waals interactions and hydrogen bonding contribute to the binding, while a positive entropy change indicates that the release of ordered water molecules from the cyclodextrin cavity and the guest molecule (the hydrophobic effect) is a significant driving force.

The table below summarizes findings for the complexation of various benzimidazole analogs with different cyclodextrins, which can serve as a model for understanding the potential interactions of this compound.

Table 1: Host-Guest Complexation Data for Benzimidazole Analogs with Cyclodextrins

| Guest Molecule | Cyclodextrin Host | Stoichiometry | Binding Constant (K) | Method | Reference |

|---|---|---|---|---|---|

| Omeprazole | β-Cyclodextrin (β-CD) | 1:1 | 256 M⁻¹ | Phase Solubility | researchgate.net |

| Omeprazole | Methyl-β-cyclodextrin (MβCD) | 1:1 | 378 M⁻¹ | Phase Solubility | researchgate.net |